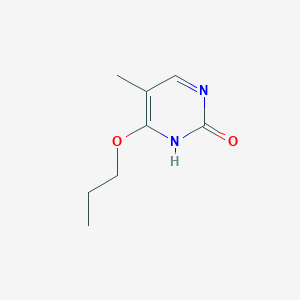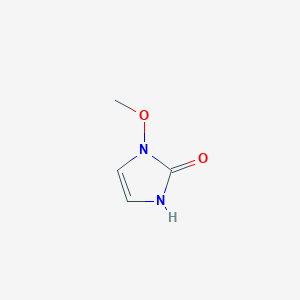
3-Methoxy-4-hydroxyclomiphene
Descripción general
Descripción
3-Methoxy-4-hydroxyclomiphene is a chemical compound with the molecular formula C27H30ClNO31. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Methoxy-4-hydroxyclomiphene.Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-hydroxyclomiphene is complex, and I couldn’t find specific details about its structure. However, it’s important to note that understanding the molecular structure of a compound can provide insights into its properties and potential interactions2.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Methoxy-4-hydroxyclomiphene. However, understanding the chemical reactions of a compound can provide insights into its stability, reactivity, and potential uses345.Physical And Chemical Properties Analysis
3-Methoxy-4-hydroxyclomiphene has a molecular weight of 452 g/mol17. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Antiestrogenic Effects in Breast Cancer Cells : The metabolites of clomiphene, including 4-hydroxyclomiphene and 3-methoxy-4-hydroxyclomiphene, show potential in inhibiting MCF 7 breast cancer cell proliferation. These compounds interact with antiestrogen binding sites and estrogen receptors in breast cancer cells with affinities comparable to tamoxifen (Ruenitz et al., 1989).
Metabolism Studies in Liver Microsomes : Enclomiphene, a structurally related compound to clomiphene, undergoes metabolism in rabbit liver to form metabolites including 4-hydroxyclomiphene, which further suggests the importance of these metabolites in pharmacological studies (Ruenitz, 1981).
Reproductive Toxicity of Related Compounds : Studies have investigated the reproductive toxicity of phenolic compounds like benzophenone-3 (BP-3), which shares structural similarities with 3-methoxy-4-hydroxyclomiphene. These studies indicate potential endocrine-disrupting effects impacting reproduction in various species (Ghazipura et al., 2017).
Chemical Reactivity and Synthesis : Research on the chemical reactivity and synthesis of related methoxy phenolic compounds provides insights into the properties and potential applications of 3-methoxy-4-hydroxyclomiphene in chemical studies (Peeters et al., 1994).
Neurotransmitter Metabolism : Studies on 3-methoxy-4-hydroxyphenethyleneglycol, a compound related to 3-methoxy-4-hydroxyclomiphene, provide insights into neurotransmitter metabolism in the human brain, which could be relevant for understanding the neurological implications of clomiphene metabolites (Maas et al., 1979).
Safety And Hazards
I couldn’t find specific safety and hazard information for 3-Methoxy-4-hydroxyclomiphene. However, it’s important to handle all chemicals with care and follow appropriate safety protocols891011.
Direcciones Futuras
While I couldn’t find specific future directions for 3-Methoxy-4-hydroxyclomiphene, the field of drug delivery systems for the treatment of cancer continues to advance with the application of new technologies12.
Relevant Papers
I found a paper on the measurement of 3-methoxy-4-hydroxymandelic acid (VMA) in urine, which might be relevant as it discusses a related compound13. However, I couldn’t find any papers specifically discussing 3-Methoxy-4-hydroxyclomiphene.
Propiedades
IUPAC Name |
4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVWKOHAAHLWBP-RQZHXJHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017065 | |
| Record name | 3-Methoxy-4-hydroxyclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-hydroxyclomiphene | |
CAS RN |
117095-59-7 | |
| Record name | 3-Methoxy-4-hydroxyclomiphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-4-hydroxyclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)

![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)


![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)






